3,6-Di-tert-butyl-catechol

Description

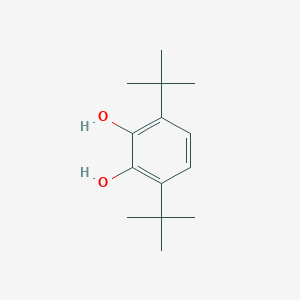

Structure

3D Structure

Properties

IUPAC Name |

3,6-ditert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNKPPMBBTUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395381 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15512-06-8 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-Di-tert-butyl-catechol fundamental properties

An In-Depth Technical Guide to 3,6-Di-tert-butyl-catechol: Properties, Redox Chemistry, and Applications

Introduction

This compound is an organic compound characterized by a catechol core (a benzene ring with two adjacent hydroxyl groups) substituted with two sterically demanding tert-butyl groups.[1][2] This steric hindrance profoundly influences its chemical reactivity, particularly its redox behavior, making it a subject of significant interest in coordination chemistry, organic synthesis, and materials science. For researchers and drug development professionals, understanding the fundamental properties of this molecule is key to leveraging its potential as a versatile building block, a robust antioxidant, and a ligand in catalysis.[2] This guide provides a comprehensive overview of its core properties, synthesis, and characteristic reactions, with a focus on the mechanistic principles that govern its utility.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application. The bulky tert-butyl groups enhance its solubility in organic solvents and contribute to the stability of its oxidized forms.[2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1][3] |

| IUPAC Name | 3,6-di-tert-butylbenzene-1,2-diol | [1] |

| CAS Number | 15512-06-8 | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 95-100 °C | [3] |

| Solubility | Soluble in ether, acetone, alcohol, methanol; Insoluble in water |

Synthesis of this compound

The primary industrial synthesis of substituted catechols involves the direct alkylation of catechol. The reaction utilizes an alkylating agent in the presence of an acid catalyst to introduce the tert-butyl groups onto the catechol ring.

Common Synthetic Route: Friedel-Crafts Alkylation

A prevalent method is the reaction of catechol with an alkylating agent like isobutylene or methyl tert-butyl ether (MTBE) catalyzed by a strong acid.[4] The use of MTBE offers advantages in terms of handling and reaction control.[4] The acid catalyst, which can be a traditional Lewis acid (e.g., AlCl₃), a Brønsted acid (e.g., H₂SO₄), or a modern solid acid catalyst like an acidic zeolite or a functionalized ionic liquid, protonates the alkylating agent to generate a tert-butyl carbocation.[4][5] This electrophile then attacks the electron-rich catechol ring. The steric hindrance of the first tert-butyl group directs the second substitution to the 6-position.

Caption: General workflow for the synthesis of this compound via alkylation.

Experimental Protocol: Synthesis via MTBE Alkylation

This protocol is adapted from methodologies using acidic ionic liquids as catalysts, which offer environmental and recovery advantages.[4][5]

-

Preparation : In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, add catechol and the acid catalyst (e.g., 1-sulfonic acid butyl-3-methylimidazolium bisulfate) in a molar ratio of approximately 1:0.02 to 1:0.1.[5]

-

Initiation : Heat the mixture with stirring to 110-120°C until the catechol melts and a homogenous mixture is formed.[5]

-

Alkylation : Add methyl tert-butyl ether (MTBE) dropwise over 10-40 minutes. A typical molar ratio of catechol to MTBE is 1:3.[4][5]

-

Reaction : Maintain the reaction temperature at 105-150°C and allow it to reflux for 60-150 minutes. During this time, the methanol generated as a byproduct can be distilled off.[5]

-

Workup : After cooling, the reaction mixture is extracted (e.g., with an organic solvent) to separate the product from the ionic liquid catalyst, which can be recovered and reused.[5]

-

Purification : The organic phase containing the product is purified by vacuum distillation to yield this compound.[5]

The Core of Reactivity: Redox Chemistry

The most defining characteristic of this compound is its ability to undergo clean, stepwise one-electron oxidations. This process generates a stable semiquinone radical anion and subsequently a stable o-benzoquinone. This redox activity is central to its function as an antioxidant and its use in catalysis.[2]

The oxidation proceeds in two distinct steps:

-

Catechol to Semiquinone : The catechol undergoes a one-electron oxidation, coupled with the loss of a proton, to form the 3,6-Di-tert-butyl-semiquinone radical anion. This species is relatively stable due to the delocalization of the unpaired electron across the aromatic system and the steric protection afforded by the tert-butyl groups.

-

Semiquinone to Quinone : A second one-electron oxidation converts the semiquinone radical to the corresponding 3,6-Di-tert-butyl-o-benzoquinone. This final product is a stable, often deeply colored compound.[6]

This redox cascade can be initiated by chemical oxidants (e.g., molecular oxygen catalyzed by metal complexes) or electrochemically.[7][8][9]

Caption: Reversible one-electron oxidation steps of this compound.

Properties of Oxidized Species

| Species | Formula | Molecular Weight | Key Features |

| This compound | C₁₄H₂₂O₂ | 222.32 g/mol | Stable, reduced form.[1] |

| 3,6-Di-tert-butyl-semiquinone | C₁₄H₂₁O₂⁻ | 221.31 g/mol | Paramagnetic radical anion; transient but stabilized by steric hindrance. |

| 3,6-Di-tert-butyl-o-benzoquinone | C₁₄H₂₀O₂ | 220.31 g/mol | Stable, oxidized quinone form; often a dark red or yellow crystalline solid.[6][10][11] |

Applications in Research and Development

The unique properties of this compound and its redox partners underpin their use in several fields.

-

Antioxidants and Polymerization Inhibitors : As a derivative of catechol, it functions as a potent free-radical scavenger.[2] This ability to interrupt radical propagation makes it an effective antioxidant in industrial oils and a polymerization inhibitor for reactive monomers like styrene and butadiene.[3][12] The mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive radical, a process that is energetically favorable due to the stability of the resulting semiquinone radical.

-

Coordination Chemistry : this compound and its oxidized forms are versatile ligands. The catecholate dianion can chelate to metal centers, and because the ligand itself is redox-active, the resulting metal complexes often exhibit fascinating electronic properties and can model the active sites of metalloenzymes, such as catechol dioxygenases.[8] The semiquinone and quinone forms also bind to metals, allowing for the study of electron transfer processes.

-

Organic Synthesis : The quinone form, 3,6-Di-tert-butyl-o-benzoquinone, is a useful oxidant and a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic structures.[13] The catechol itself can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and dyestuffs.[2]

Experimental Protocol: Catalytic Oxidation to Quinone

This generalized protocol describes the aerobic oxidation of this compound using a metal complex as a catalyst, a common experiment in kinetic and mechanistic studies.[8][9]

-

Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).[7][9]

-

Catalyst Introduction : Add a catalytic amount of a metal complex (e.g., a manganese or copper complex) to the solution.[8][9]

-

Reaction Initiation : Place the reaction mixture in an oxygen-rich environment (e.g., by bubbling O₂ through the solution or leaving it open to the air) and stir at a controlled temperature (e.g., 20-60°C).[7][9]

-

Monitoring : Monitor the reaction progress using UV-Vis spectroscopy. A clean conversion is indicated by the decrease in the catechol absorbance peak and the concomitant increase in the characteristic absorbance peak of the 3,6-Di-tert-butyl-o-benzoquinone (around 400-410 nm).[9][14] An isosbestic point suggests a direct conversion from reactant to product.[9]

-

Analysis : The reaction rate can be determined by measuring the initial rate of quinone formation. By varying the substrate concentration, kinetic parameters like the turnover number (k_cat) can be calculated using a Lineweaver-Burk plot.[8]

Conclusion

This compound is more than a simple substituted aromatic diol; it is a highly functional molecule whose properties are dominated by the interplay between its electron-rich catechol core and its bulky tert-butyl substituents. Its well-defined, stepwise redox chemistry makes it an ideal system for studying electron transfer mechanisms and a powerful tool in applications ranging from industrial polymer stabilization to the design of sophisticated coordination complexes. For scientists in drug development and materials research, a firm grasp of these fundamentals is essential for unlocking the full potential of this versatile chemical.

References

-

Ataman Kimya. TERT BUTYL CATECHOL. [Link]

-

PubChem. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867. [Link]

-

PubChem. This compound | C14H22O2 | CID 3712192. [Link]

-

Wikipedia. 4-tert-Butylcatechol. [Link]

-

Chemsrc. 3,5-Di-t-butylcatechol | CAS#:1020-31-1. [Link]

-

Royal Society of Chemistry. Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. New Journal of Chemistry. [Link]

- Google Patents.

-

ResearchGate. Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. [Link]

-

Royal Society of Chemistry. Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinones. Photochemical & Photobiological Sciences. [Link]

-

PubChem. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915. [Link]

-

ResearchGate. Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. [Link]

-

ResearchGate. Catalytic Synthesis of p-tert-Butylcatechol by Ionic Liquid. [Link]

-

PubMed. Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation. [Link]

-

SciSpace. catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc). [Link]

-

Interstate Technology and Regulatory Council. 3 Chemical Properties. [Link]

-

Moroccan Journal of Chemistry. Extract and molecular docking an exploring the oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol in the presence. [Link]

-

Wageningen University & Research. PRODUCTION OF CATECHOLS. [Link]

Sources

- 1. This compound | C14H22O2 | CID 3712192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1020-31-1: 3,5-Di-tert-butylcatechol | CymitQuimica [cymitquimica.com]

- 3. 3,5-二叔丁基儿茶酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 6. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 13. 3,6-Di-tert-butyl-1,2-benzoquinone- | 34105-76-5 [chemicalbook.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 3,6-Di-tert-butyl-catechol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3,6-di-tert-butyl-catechol, a sterically hindered catechol derivative with significant applications in coordination chemistry and organic synthesis. While often mentioned in conjunction with its more commonly studied isomer, 3,5-di-tert-butyl-catechol, the 3,6-isomer possesses unique symmetrical properties that make it a valuable ligand and synthetic precursor. This document provides an in-depth exploration of its chemical identity, properties, synthesis, and reactivity, with a particular focus on its role as a precursor to valuable quinones and as a ligand in the formation of metal complexes. The information is curated to support researchers and professionals in chemistry and drug development in understanding and utilizing this versatile compound.

Core Chemical Identity

IUPAC Name: 3,6-di-tert-butylbenzene-1,2-diol[1]

CAS Number: 15512-06-8[1]

Molecular Formula: C₁₄H₂₂O₂[1]

Molecular Weight: 222.32 g/mol [1]

The structure of this compound is characterized by a benzene ring substituted with two hydroxyl groups at adjacent positions (a catechol) and two bulky tert-butyl groups at the 3 and 6 positions. This symmetrical arrangement of the sterically demanding tert-butyl groups influences its chemical reactivity and its coordination behavior with metal ions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Melting Point | 83-84 °C | LookChem |

| Boiling Point | 151.5-154 °C at 10 Torr | LookChem |

| XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Reactivity

Synthesis

The synthesis of substituted catechols, including di-tert-butylated derivatives, often involves Friedel-Crafts alkylation of catechol. While specific high-yield synthetic routes for this compound are less commonly detailed in readily available literature compared to its 3,5-isomer, the general principle involves the reaction of catechol with a tert-butylating agent, such as isobutylene or tert-butyl alcohol, in the presence of an acid catalyst. The isomeric distribution of the products is sensitive to reaction conditions.

A general representation of this synthesis approach is depicted below:

Caption: Generalized synthetic pathway for di-tert-butyl-catechols.

Key Reactivity: Oxidation to o-Benzoquinone

A pivotal reaction of this compound is its oxidation to the corresponding o-benzoquinone, 3,6-di-tert-butyl-1,2-benzoquinone. This transformation is fundamental to its application in various fields, as the resulting quinone is a valuable building block and a redox-active ligand in its own right. The oxidation can be achieved using a variety of oxidizing agents. This reactivity is central to its function as an antioxidant, where it can scavenge free radicals. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radical.

Caption: Oxidation of this compound to its o-benzoquinone.

Applications in Research and Development

Precursor in Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its oxidation product, 3,6-di-tert-butyl-o-benzoquinone, is known to be a precursor for compounds with anti-tumoral, anti-microbial, and anti-cardiovascular disease properties.

Ligand in Coordination Chemistry

The symmetrical nature of this compound makes it an attractive ligand in coordination chemistry. It can coordinate to metal centers in its catecholate form or its redox-active semiquinonate and quinone forms. The steric bulk of the tert-butyl groups can be leveraged to stabilize specific coordination geometries and prevent undesired oligomerization of metal complexes. For instance, it has been used in the preparation of molybdenum complexes, where it influences the structure and reactivity of the resulting coordination compounds.

Caption: Workflow for the use of this compound in coordination chemistry.

Experimental Protocol: Oxidation to 3,6-Di-tert-butyl-o-benzoquinone

The following is a representative protocol for the oxidation of a di-tert-butyl-catechol, which can be adapted for the 3,6-isomer. This procedure is fundamental for accessing the corresponding quinone, a key derivative.

Objective: To synthesize 3,6-di-tert-butyl-o-benzoquinone via the oxidation of this compound.

Materials:

-

This compound

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Aqueous acetate buffer (pH 5.0, 0.2 M)

-

Sodium azide (NaN₃) - Caution: Highly toxic and can form explosive azides with heavy metals.

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2 mmol of this compound and 10 mmol of sodium azide in approximately 50 mL of aqueous acetate buffer (pH 5.0). Stir the mixture until all solids are dissolved.

-

Addition of Oxidant: In a separate container, prepare a solution of 4 mmol of potassium ferricyanide in a minimal amount of water. Add this solution dropwise to the stirred catechol solution over a period of 20-30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure 3,6-di-tert-butyl-o-benzoquinone.

Causality of Experimental Choices:

-

Acetate Buffer (pH 5.0): The mildly acidic pH helps to maintain the stability of the catechol and the resulting quinone, preventing side reactions that can occur under strongly acidic or basic conditions.

-

Potassium Ferricyanide: This is a mild and effective oxidizing agent for converting catechols to quinones. Its use in situ allows for controlled oxidation.

-

Sodium Azide: In this specific type of reaction, the azide ion can act as a nucleophile, although for a simple oxidation to the quinone, other oxidants like ceric ammonium nitrate or silver oxide could also be employed in different solvent systems. The use of azide here is illustrative of more complex transformations that can be initiated from the in-situ generated quinone. For a direct oxidation, simpler procedures without sodium azide are often preferred.

Safety and Handling

Substituted catechols should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. This compound. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Attia, A. S., & Pierpont, C. G. (1998). Coordination Complexes of Molybdenum with 3,6-Di-tert-butylcatechol. Addition Products of DMSO, Pyridine N-oxide, and Triphenylarsine Oxide to the Putative [MoVIO(3,6-DBCat)2] Monomer and Self-Assembly of the Chiral [{MoVIO(3,6-DBCat)2}4]. Inorganic Chemistry, 37(12), 3051–3056. Available at: [Link]

-

Kharisov, R. Y., et al. (2020). Triphenylantimony(V) Catecholates Based on 3,6-Di-tert-Butyl-2,5-Dihydroxy-1,4-Benzoquinone. Russian Journal of Coordination Chemistry, 46(6), 386–393. Available at: [Link]

-

Shaabani, A., et al. (2017). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 33(3), 1531-1535. Available at: [Link]

-

Kozlov, Y. N., et al. (2004). Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. Russian Chemical Bulletin, 53(8), 1695-1699. Available at: [Link]

Sources

Introduction: The Strategic Importance of 3,6-Di-tert-butyl-catechol

An In-Depth Technical Guide to the Synthesis and Purification of 3,6-Di-tert-butyl-catechol

This compound is a sterically hindered phenolic compound of significant interest in medicinal chemistry, materials science, and industrial applications. Its structure, featuring a catechol core flanked by two bulky tert-butyl groups, imparts unique antioxidant and electrochemical properties. In the realm of drug development, this molecule and its derivatives are explored for their potential in creating anti-tumor and anti-cardiovascular disease agents.[1] The tert-butyl groups enhance lipophilicity and provide steric shielding to the hydroxyl groups, which is crucial for modulating metabolic stability and reactivity.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies.

Core Synthesis Methodology: Friedel-Crafts Alkylation of Catechol

The most prevalent and industrially viable route to this compound is the direct dialkylation of catechol via the Friedel-Crafts reaction.[3] This classic electrophilic aromatic substitution (EAS) reaction is exceptionally well-suited for introducing alkyl groups to an aromatic ring.

Mechanism and Rationale

The reaction proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation) from an alkylating agent. This potent electrophile is then attacked by the electron-rich catechol ring.

-

Generation of the Electrophile: A strong acid catalyst, either a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄), interacts with the alkylating agent (e.g., tert-butanol or isobutylene) to generate the tert-butyl carbocation.[4][5] The use of a tertiary source for the carbocation is a critical choice, as it circumvents the common issue of carbocation rearrangement that plagues Friedel-Crafts reactions using primary alkyl sources.[4][5]

-

Electrophilic Attack: The catechol ring, activated by its two electron-donating hydroxyl groups, acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized intermediate known as an arenium ion.

-

Deprotonation: A weak base (such as HSO₄⁻ or the catalyst complex) removes a proton from the arenium ion, restoring aromaticity to the ring and yielding the alkylated catechol.

The initial alkylation product is predominantly 4-tert-butylcatechol, as theoretical calculations show the C4 position of the catechol ring to have the highest frontier electron density, making it the most reactive site for electrophilic attack.[6] A second alkylation event, driven by sufficient concentration of the alkylating agent and catalyst, then occurs at the sterically accessible C6 position to yield the desired this compound.

Key Reagents and Reaction Parameters

The success of the synthesis hinges on the careful selection of reagents and precise control of reaction conditions.

| Parameter | Selection & Rationale |

| Substrate | Catechol |

| Alkylating Agent | tert-Butanol, Isobutylene, or Methyl tert-butyl ether (MTBE): These are common and effective sources for the tert-butyl cation.[7] MTBE can be advantageous as it allows for milder reaction conditions.[8] |

| Catalyst | Strong Brønsted Acids (e.g., H₂SO₄) or Lewis Acids (e.g., AlCl₃): Sulfuric acid is a cost-effective and powerful catalyst for this transformation. Solid acid catalysts like zeolites are also employed, offering benefits in terms of recyclability and reduced waste.[7][9] |

| Molar Ratio | Catechol to Alkylating Agent > 1:2: A molar excess of the alkylating agent is required to drive the reaction towards the di-substituted product. The precise ratio must be optimized to maximize the yield of the desired product while minimizing the formation of mono-alkylated species or unwanted isomers. |

| Temperature | Controlled, often moderately elevated: The reaction is typically initiated at a lower temperature during the addition of the catalyst to manage its exothermic nature, then warmed to drive the reaction to completion.[2] Temperatures in the range of 80-150°C are often reported, depending on the specific catalyst and alkylating agent used.[10][11] |

| Solvent | Often neat or with a non-polar solvent: The reaction can be run without a solvent, or a solvent like heptane may be used.[3] The choice of solvent can influence catalyst activity and product selectivity.[3] |

Experimental Workflow & Purification

The overall process from synthesis to a purified final product involves a multi-step workflow.

Caption: Overall workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory scale and safety assessments.

-

Reactor Setup: Equip a glass reactor with a mechanical stirrer, a thermometer, an addition funnel, and a reflux condenser.

-

Reagent Charging: Charge the reactor with catechol (1.0 eq).

-

Heating and Alkylating Agent Addition: Heat the catechol until it melts (m.p. ~105°C). Begin adding the alkylating agent, such as tert-butanol (2.2 - 2.5 eq), to the molten catechol under stirring.

-

Catalyst Addition: Cool the mixture slightly. Slowly and carefully add concentrated sulfuric acid (catalytic amount) via the addition funnel, ensuring the internal temperature is controlled to prevent an uncontrolled exotherm.

-

Reaction: After the catalyst addition is complete, heat the reaction mixture to the target temperature (e.g., 100-120°C) and maintain for several hours until reaction completion is confirmed (e.g., by TLC or GC analysis).

-

Quenching: Cool the reaction mixture to room temperature and slowly quench by adding it to ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is the premier technique for purifying the crude product, leveraging the difference in solubility between the desired this compound and impurities at different temperatures.

Rationale: The primary impurities are unreacted catechol, the mono-alkylated 4-tert-butylcatechol, and the isomeric 3,5-di-tert-butylcatechol.[7][12] These compounds have different polarities and crystal lattice energies, allowing for their separation from the target compound.

Solvent Selection: Non-polar solvents are ideal. Pentane, hexane, or isooctane are excellent choices, as this compound is soluble in these solvents when hot but sparingly soluble when cold.[1]

Protocol:

-

Dissolution: Place the crude solid into an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent (e.g., hexane).[13]

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[14]

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Crystallization: As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. The process can be completed by placing the flask in an ice-water bath for 20-30 minutes.[14]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₂[15] |

| Molecular Weight | 222.32 g/mol [15] |

| Appearance | White to light brown crystalline solid[16] |

| Melting Point | 83-84 °C (recrystallized from isooctane)[1] |

| Solubility | Soluble in ether, acetone, alcohol, methanol; insoluble in water |

Safety Considerations

-

Catechol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Organic solvents like hexane and ether are flammable. All heating should be performed using a heating mantle or steam bath in a well-ventilated fume hood.

-

General: The reaction is exothermic and should be performed with appropriate temperature control and quenching procedures in place.

References

-

ResearchGate. Tert-butylation of catechol in different solvents | Download Table. Available at: [Link]

-

Ataman Kimya. TERT BUTYL CATECHOL. Available at: [Link]

-

ResearchGate. Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites | Request PDF. Available at: [Link]

-

ResearchGate. Frontier electron density fr(E) of catechol in various solvent environments. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

- Google Patents. CN102531848A - Synthesis method of p-tert-butyl catechol.

-

PubChem. 3,5-Di-tert-butylcatechol. Available at: [Link]

-

Chemistry 211 Experiment 1. (2012). Friedel-Crafts Alkylation. Available at: [Link]

-

ResearchGate. (PDF) Catalytic Synthesis of p-tert-Butylcatechol by Ionic Liquid. Available at: [Link]

- Google Patents. CN110041170B - Synthesis method of p-tert-butyl catechol.

- Google Patents. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol.

-

WUR eDepot. PRODUCTION OF CATECHOLS. Available at: [Link]

-

University of South Alabama. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

-

Canyon Components. TERTIARY BUTYL CATECHOL OR P-TERT-BUTYLCATECHOL. Available at: [Link]

-

Organic Syntheses. catechol. Available at: [Link]

-

Chemistry LibreTexts. 3.6: Procedure Summary. Available at: [Link]

-

Sepcor. Sepcor Adsorbents for Styrene Purification. Available at: [Link]

-

CUNY Baruch College. Purification by Recrystallization. Available at: [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 10. CN110041170B - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 11. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]

- 12. 3,5-Di-tert-butylcatechol | C14H22O2 | CID 66099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. This compound | C14H22O2 | CID 3712192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. canyoncomponents.com [canyoncomponents.com]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-3,6-Di-tert-butyl-catechol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-di-tert-butyl-catechol (CAS No. 15512-06-8), a sterically hindered catechol derivative of significant interest in coordination chemistry, antioxidant studies, and organic synthesis.[1] We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and professionals in drug development, offering not just raw data but also a field-proven interpretation of the spectral features and the causality behind the experimental methodologies required for its characterization. Each section includes detailed, self-validating protocols and workflow diagrams to ensure reproducibility and scientific integrity.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₁₄H₂₂O₂, is an aromatic diol characterized by a catechol (1,2-dihydroxybenzene) core symmetrically substituted with two bulky tert-butyl groups at positions 3 and 6.[1] This steric hindrance significantly influences its chemical reactivity, particularly its oxidation potential and its ability to act as a ligand in organometallic chemistry. The bulky substituents stabilize the corresponding semiquinone and quinone species, making it a valuable model compound for studying electron transfer reactions. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound. The molecule's C₂ᵥ symmetry results in a simplified yet highly informative spectrum.

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -C(CH₃)₃ | ~1.4 | Singlet (s) | 18 protons from two equivalent tert-butyl groups. |

| Ar-H | ~6.8 | Singlet (s) | 2 protons from the equivalent aromatic C-H bonds at positions 4 and 5. | |

| -OH | 5.0 - 6.0 | Broad Singlet (br s) | 2 protons from two equivalent hydroxyl groups. Position is concentration and solvent dependent. | |

| ¹³C | -C(C H₃)₃ | ~30.0 | Quartet (q) | Carbon atoms of the methyl groups. |

| -C (CH₃)₃ | ~34.5 | Singlet (s) | Quaternary carbon atoms of the tert-butyl groups. | |

| Ar-C-H | ~115.0 | Doublet (d) | Aromatic carbons bonded to hydrogen (C4, C5). | |

| Ar-C-tBu | ~137.0 | Singlet (s) | Aromatic carbons bonded to tert-butyl groups (C3, C6). | |

| Ar-C-OH | ~143.0 | Singlet (s) | Aromatic carbons bonded to hydroxyl groups (C1, C2). |

Expert Interpretation

-

¹H NMR: The proton spectrum is expected to be remarkably simple. The 18 protons of the two tert-butyl groups are chemically equivalent due to the molecule's symmetry and will appear as a single, sharp peak at approximately 1.4 ppm. The two aromatic protons at the C4 and C5 positions are also equivalent and will present as a singlet around 6.8 ppm. The hydroxyl (-OH) protons will give rise to a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

¹³C NMR: The carbon spectrum will display five distinct signals. The methyl carbons of the tert-butyl groups will appear around 30 ppm, while the quaternary carbons of these groups will be found near 34.5 ppm. The two equivalent aromatic CH carbons will resonate at approximately 115 ppm. The two sets of equivalent ipso-carbons (those attached to the tert-butyl and hydroxyl groups) will appear further downfield, around 137 ppm and 143 ppm, respectively.

Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality proton NMR spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent must contain a known internal standard, typically tetramethylsilane (TMS, 0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4 cm).

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity. This is an iterative process of adjusting the shim coils to minimize spectral line widths, ensuring high resolution. An automated shimming routine is often sufficient.

-

-

Acquisition:

-

Set the appropriate acquisition parameters, including pulse width (calibrated for a 90° pulse), spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

-

Acquire the data, typically co-adding 8 to 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks. The integral ratios should correspond to the number of protons giving rise to each signal.

-

Visualization: NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound, providing a molecular "fingerprint."

Key IR Absorption Bands

The IR spectrum is dominated by vibrations associated with the hydroxyl, aromatic, and alkyl functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3550 - 3200 | O-H stretch | Strong, Broad | The broadness is a definitive indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Strong | Vibrations from the methyl groups of the tert-butyl substituents. |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong | In-ring skeletal vibrations of the benzene ring. Often appear as multiple sharp peaks. |

| ~1250 | C-O stretch | Strong | Stretching vibration of the phenol C-O bond. |

| 900 - 675 | Aromatic C-H bend | Strong | Out-of-plane ("oop") bending, which can be diagnostic of the substitution pattern. |

Expert Interpretation

The most prominent feature in the IR spectrum of a catechol is the very broad and strong absorption band in the 3550-3200 cm⁻¹ region, which is unequivocally assigned to the O-H stretching vibration.[4] Its breadth is a direct consequence of hydrogen bonding. Strong peaks corresponding to the C-H stretches of the bulky tert-butyl groups will be observed just below 3000 cm⁻¹. The aromatic region will show characteristic C=C ring stretching bands between 1600 and 1450 cm⁻¹. A strong C-O stretching band, typical for phenols, is expected around 1250 cm⁻¹.

Protocol for Solid-State (KBr Pellet) IR Data Acquisition

-

Sample Preparation:

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr acts as an IR-transparent matrix.

-

Ensure the mixture is homogenous and has a fine, powder-like consistency to minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of a well-prepared sample.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This is a critical self-validating step to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization: IR Workflow

Caption: Workflow for FTIR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π-electron system of the aromatic ring.

UV-Vis Absorption Data

The spectrum is characterized by absorptions arising from π → π* transitions.

Table 3: UV-Vis Absorption Data for Di-tert-butyl-catechol Derivatives

| Compound | λₘₐₓ (nm) | Solvent | Transition |

| 3,5-Di-tert-butyl-catechol | ~280 | Methanol | π → π |

| 3,5-Di-tert-butyl-quinone (Oxidized form) | ~400 | Methanol | n → π |

Data is based on the closely related 3,5-isomer, as it is a well-studied model for catecholase activity.[5][6] The 3,6-isomer is expected to have a very similar absorption profile.

Expert Interpretation

This compound is expected to exhibit a strong absorption maximum (λₘₐₓ) around 280 nm in a polar solvent like methanol or ethanol. This absorption corresponds to a π → π* electronic transition within the conjugated system of the benzene ring. This technique is particularly powerful for monitoring the oxidation of the catechol to its corresponding quinone. The resulting 3,6-di-tert-butyl-o-benzoquinone displays a new, distinct absorption band at a much longer wavelength, typically around 400 nm.[6] This new band, responsible for the quinone's color, arises from a lower-energy n → π* transition involving the non-bonding electrons on the carbonyl oxygens. The appearance of this band provides a convenient spectroscopic handle for assaying oxidation reactions in real-time.

Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol). The solvent must be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU, which is the optimal range for accuracy according to the Beer-Lambert Law.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.

-

Select the desired wavelength range for the scan (e.g., 200-600 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (the "blank").

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This step is a self-validating measure that corrects for any absorbance from the solvent and the cuvette itself.

-

Replace the blank cuvette with a matched cuvette containing the sample solution.

-

Run the scan to acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualization: UV-Vis Workflowdot

// Nodes Prep [label="Sample Preparation\n(Prepare dilute solution in UV-grade solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blank [label="Run Baseline Correction\n(Cuvette with pure solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Acquire Sample Spectrum\n(Scan from 200-600 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Identify λmax, Calculate ε)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Prep -> Blank; Blank -> Sample; Sample -> Analyze; }

Sources

- 1. This compound | C14H22O2 | CID 3712192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di-tert-butylcatechol | C14H22O2 | CID 66099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL [sylzyhg.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Redox potential of 3,6-Di-tert-butyl-catechol

An In-Depth Technical Guide to the Redox Potential of 3,6-Di-tert-butyl-catechol

Abstract

This compound is a sterically hindered catechol derivative of significant interest in chemical synthesis, polymer science, and materials research. Its utility is fundamentally linked to its rich redox chemistry, characterized by a reversible two-electron, two-proton oxidation to 3,6-di-tert-butyl-o-benzoquinone. This guide provides a comprehensive exploration of the redox potential of this compound, detailing the core electrochemical principles, the influence of environmental factors such as pH and solvent, and robust experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's electrochemical behavior.

Introduction: The Significance of Catechol Redox Chemistry

Catechols are a class of dihydroxyphenolic compounds that are foundational motifs in numerous natural and synthetic molecules. Their defining characteristic is the ability to undergo reversible oxidation-reduction (redox) reactions, which underpins their roles in biological antioxidant defense, neurotransmission, and the adhesive mechanisms of marine organisms[1][2][3]. The redox transition between the catechol (hydroquinone form) and its corresponding ortho-quinone is a two-electron, two-proton process that can be initiated electrochemically or via chemical oxidants[1][4].

The compound this compound features bulky tert-butyl groups at the 3 and 6 positions of the catechol ring. These groups provide significant steric hindrance, which enhances the stability of the corresponding semiquinone and quinone species, preventing undesirable side reactions like polymerization[4]. This stability makes it an excellent model compound for studying catechol redox chemistry and a valuable component in practical applications, such as a polymerization inhibitor for monomers like butadiene and styrene and as an antioxidant for synthetic polymers. A thorough understanding of its redox potential is therefore critical for optimizing its performance in these roles and for designing novel applications.

Core Redox Mechanism

The fundamental redox transformation of this compound involves the transfer of two electrons (2e⁻) and two protons (2H⁺) to form 3,6-di-tert-butyl-o-benzoquinone. This process can proceed in a single two-electron step or through two consecutive one-electron steps, involving a stable o-semiquinone radical anion intermediate[1][5].

The overall reaction is: This compound ⇌ 3,6-Di-tert-butyl-o-benzoquinone + 2e⁻ + 2H⁺ [1]

This equilibrium is highly sensitive to the surrounding chemical environment, particularly pH and solvent polarity.

Caption: Stepwise redox mechanism of this compound.

Key Factors Influencing Redox Potential

pH Dependence

The involvement of protons in the redox equilibrium makes the potential of this compound highly dependent on pH. As the pH of the medium increases, the deprotonation of the hydroxyl groups is facilitated, which in turn makes the molecule easier to oxidize. Consequently, the oxidation potential decreases with increasing pH[1][6]. For a reversible process involving an equal number of protons and electrons, the Nernst equation predicts a theoretical slope of -59 mV per pH unit. Experimental studies on grafted catechols have shown a linear relationship between redox potential and pH with a slope of -59.8 mV/pH, in excellent agreement with the theory for a 2e⁻/2H⁺ process[6].

This pH-dependent behavior is critical in biological and materials science applications. For instance, in mussel adhesion, the oxidation of catechol-containing proteins is favored at acidic pH to promote cross-linking and curing of the adhesive plaque[2][7].

Solvent Effects

The choice of solvent significantly impacts the redox potential by influencing the stability of the catechol, semiquinone, and quinone species. Key solvent properties to consider are polarity and hydrogen-bonding capability.

-

Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In aprotic media, the two one-electron transfer steps are often well-resolved, allowing for the study of the semiquinone intermediate[5][8]. The redox potential is influenced by the solvent's ability to solvate the charged species.

-

Protic Solvents (e.g., Water, Methanol): In protic solvents, the strong intramolecular hydrogen bond between the vicinal hydroxyl groups of the catechol can be disrupted in favor of intermolecular hydrogen bonds with the solvent[9]. This alters the energy required for oxidation. Furthermore, the availability of protons can facilitate the overall 2e⁻/2H⁺ transfer, often making the process appear as a single wave in voltammetry[10].

The coordinating ability of the solvent can also play a role. A study on antimony(V) complexes of this compound showed that the half-wave oxidation potentials were shifted to more cathodic (negative) values in acetonitrile compared to dichloromethane, indicating a coordinating effect of the acetonitrile[5].

Experimental Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the most powerful and commonly used electrochemical technique to investigate the redox properties of catechol compounds[1][11]. It provides information on the redox potentials, the number of electrons transferred, and the kinetics of the electron transfer reactions.

Causality Behind Experimental Choices

-

Three-Electrode System: A three-electrode setup is essential for accurate potential control[11]. The working electrode (e.g., glassy carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable, constant potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the electrical circuit, passing the current required by the working electrode without affecting its potential[1][11]. This separation of roles ensures that the measured potential is solely attributable to the analyte's reaction.

-

Supporting Electrolyte: An inert supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) is added at a high concentration (~0.1 M) to the solvent. Its purpose is twofold: it minimizes the solution's resistance (iR drop), reducing potential distortion, and it ensures that the analyte reaches the electrode surface primarily by diffusion rather than migration in the electric field.

-

Inert Atmosphere: Oxygen is electrochemically active and can react with the radical intermediates formed during catechol oxidation, generating reactive oxygen species[12]. To prevent interference, the solution must be de-aerated by bubbling an inert gas (e.g., nitrogen or argon) through it before and maintaining a blanket over it during the experiment[1].

-

Scan Rate (ν): The rate at which the potential is swept (in mV/s) is a critical parameter. For a reversible reaction, the peak current is proportional to the square root of the scan rate. Varying the scan rate provides insight into the reaction kinetics and the stability of the electrochemically generated species[1][13]. A fast scan rate may "outrun" a subsequent chemical reaction, revealing the initial electrochemical step, while a slow scan rate allows coupled chemical reactions to proceed, altering the voltammogram's shape[13].

Step-by-Step Experimental Protocol

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the chosen solvent (e.g., acetonitrile).

-

Sonicate the electrode briefly in the solvent to remove any embedded alumina particles.

-

Dry the electrode under a stream of inert gas[1].

-

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1-10 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAP in acetonitrile).

-

Prepare a sufficient volume of the supporting electrolyte solution alone to be used as a blank.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell: insert the polished working electrode, the reference electrode, and the counter electrode.

-

Add the supporting electrolyte solution to the cell.

-

Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution for the duration of the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Record a blank CV of the supporting electrolyte to identify any interfering redox peaks within the potential window of interest.

-

Add a known volume of the this compound stock solution to the cell.

-

Set the parameters on the potentiostat. A typical potential window for catechol oxidation is from approximately -0.2 V to +1.2 V vs. Ag/AgCl[1].

-

Initiate the potential scan, typically starting from a potential where no reaction occurs and sweeping towards the oxidation potential. Record the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to analyze the kinetics[1].

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Quantitative Data Summary

The exact redox potential of this compound is highly dependent on the experimental conditions. The table below summarizes representative half-wave potential (E½) values for the first one-electron oxidation of related 3,6-di-tert-butyl-catecholate complexes, illustrating the influence of substituents and solvent. The first oxidation corresponds to the catecholate → semiquinonate transition.

| Compound | Solvent | E½ (V vs. Fc/Fc⁺) | Reversibility | Source |

| (3,6-DBCat)Sb(p-Tol)₃ | CH₂Cl₂/CH₃CN | +0.754 | Quasi-reversible | [5] |

| (3,6-DBCat)Sb(Ph)₃ | CH₂Cl₂/CH₃CN | +0.773 | Quasi-reversible | [5] |

| (3,6-DBCat)Sb(p-F-Ph)₃ | CH₂Cl₂/CH₃CN | +0.818 | Quasi-reversible | [5] |

Note: Potentials were originally reported vs. Ag/AgCl and have been converted to the Ferrocene/Ferrocenium (Fc/Fc⁺) scale for broader comparability, assuming a standard potential for Fc/Fc⁺.

The data clearly demonstrate that electron-donating groups (like p-tolyl) make the catecholate easier to oxidize (lower potential), while electron-withdrawing groups (like p-fluorophenyl) make it more difficult to oxidize (higher potential)[5]. This highlights the tunability of the redox potential through chemical modification.

Conclusion

The redox potential of this compound is a fundamental property that dictates its chemical behavior and utility. This guide has detailed the core two-electron, two-proton redox mechanism, emphasizing the critical roles of pH and solvent in modulating the thermodynamic potential. The established protocol for characterization by cyclic voltammetry provides a reliable framework for researchers to probe these properties with precision. The steric hindrance afforded by the tert-butyl groups stabilizes the oxidized forms, making this molecule a robust system for both fundamental electrochemical studies and practical applications as a stabilizer and antioxidant. For professionals in materials science and drug development, a quantitative understanding of this redox potential is essential for designing systems with predictable and controllable electrochemical responses.

References

-

Yu, J., Wei, W., Danner, E., Ashley, R. K., Israelachvili, J. N., & Waite, J. H. (2014). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. RSC Advances, 4(85), 45631-45637. [Link]

-

Mostafavi, E., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5252-5264. [Link]

-

Yu, J., Wei, W., Danner, E., Ashley, R. K., Israelachvili, J. N., & Waite, J. H. (2014). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. PubMed. [Link]

- Yu, J., et al. (2014).

-

Arseniev, M. V., et al. (2015). 3,6-Di-tert-butylcatecholates of trialkyl/triarylantimony(V). ResearchGate. [Link]

-

Griveau, S., et al. (2018). Electrochemical Detection of pH-Responsive Grafted Catechol and Immobilized Cytochrome c onto Lipid Deposit-Modified Glassy Carbon Surface. ACS Omega, 3(8), 9633-9642. [Link]

-

Fotouhi, L., et al. (2014). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol. SID. [Link]

-

Cherkasov, V. K., et al. (2010). 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. Russian Journal of General Chemistry, 80(3), 537-540. [Link]

-

Prokof'ev, A. I., et al. (1990). Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. ResearchGate. [Link]

-

Astaf'eva, T. V., et al. (2020). Values of the Redox Potentials of Catechols According to CV Data. ResearchGate. [Link]

-

Acholla, F. V., & Mertes, K. B. (1989). Catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc). SciSpace. [Link]

-

Bhowmick, T., et al. (2017). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 46(33), 11006-11016. [Link]

-

Gaigeot, M.-P., et al. (2023). Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach. Physical Chemistry Chemical Physics, 25(3), 2523-2536. [Link]

-

Mostafavi, E., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]

-

ResearchGate. (n.d.). Reading the redox state of the patterned catechol. [Link]

-

Xiao, P., et al. (2020). Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase–mimic activity decrease of δ-MnO2. RSC Publishing. [Link]

-

Geng, H., et al. (2023). Probing the Redox Chemistry of Bimetallic Rare Earth-Catecholate Complexes. ChemRxiv. [Link]

-

Esteves, C. I. C., et al. (2023). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. RUN. [Link]

-

Ataman Kimya. (n.d.). TERT BUTYL CATECHOL. [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of 0.1 mM 3,5-di-tert-butylcatechol (1) in the... [Link]

-

Evans, D. H., et al. (2004). Mechanism of the Electrochemical Reduction of 3,5-Di-tert-butyl-1,2-benzoquinone. The Journal of Physical Chemistry B, 108(40), 15908-15915. [Link]

-

Jovanovic, S. V., et al. (1998). Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. Canadian Journal of Chemistry, 76(11), 1702-1710. [Link]

-

Nematollahi, D., & Shayani-Jam, H. (2006). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Net, S., & Nizkorodov, S. A. (2015). Heterogeneous Oxidation of Catechol. The Journal of Physical Chemistry A, 119(44), 10975-10984. [Link]

-

Nematollahi, D., & Shayani-Jam, H. (2006). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. INIS-IAEA. [Link]

-

Zhu, D., et al. (2020). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. ResearchGate. [Link]

-

Fotouhi, L., et al. (2014). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol: Synthesis and Kinetic Study. ResearchGate. [Link]

-

Pierpont, C. G., & Buchanan, R. M. (1981). Electrochemical and spectroscopic studies of 3,5-di-tert-butylcatecholato and 3,5-di-tert-butyl-o-semiquinonato complexes of copper(II). Inorganic Chemistry, 20(1), 292-297. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pH-dependent cross-linking of catechols through oxidation via Fe3+and potential implications for mussel adhesion | CoLab [colab.ws]

- 4. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. ossila.com [ossila.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of 3,6-Di-tert-butyl-catechol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the free radical scavenging mechanism of 3,6-di-tert-butyl-catechol (DTBC). As a sterically hindered catechol, DTBC serves as a valuable model compound for understanding the antioxidant activity of more complex polyphenolic structures. This document delves into the core chemical principles governing its function, including the kinetics and thermodynamics of hydrogen atom transfer and the sequential formation of semiquinone and quinone species. Detailed experimental protocols for characterizing this activity, including Electron Spin Resonance (ESR) spectroscopy and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, are provided. The influence of the tert-butyl substituents on radical stability and reactivity is also critically examined. This guide is intended to equip researchers in chemistry, biology, and pharmacology with the foundational knowledge and practical methodologies to investigate and leverage the antioxidant properties of catecholic compounds.

Introduction: The Significance of Catechols in Radical Scavenging

Free radicals, highly reactive species with unpaired electrons, are implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of antioxidant compounds to neutralize these damaging radicals is a cornerstone of preventative medicine and drug development. Among the diverse classes of antioxidants, catechols—aromatic diols with two hydroxyl groups on adjacent carbon atoms—are of paramount importance due to their potent radical scavenging capabilities.[1]

The fundamental antioxidant activity of catechols stems from the ability of their hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them.[2] This process is particularly efficient due to the formation of a relatively stable phenoxyl radical intermediate. The presence of bulky substituents, such as the tert-butyl groups in this compound, can further enhance this stability, making DTBC an excellent model for studying the intricate details of this vital chemical process.[3]

This guide will dissect the multifaceted free radical scavenging mechanism of DTBC, providing both theoretical understanding and practical guidance for its investigation.

The Core Mechanism: A Stepwise Neutralization of Free Radicals

The primary mechanism by which this compound scavenges free radicals is through a sequential hydrogen atom transfer (HAT) process. This can be conceptualized as a two-step defense against radical attack.

2.1. Step 1: Formation of the Semiquinone Radical

Upon encountering a free radical (R•), one of the hydroxyl groups of DTBC donates a hydrogen atom, resulting in the formation of a 3,6-di-tert-butyl-semiquinone radical and a neutralized, non-radical species (RH).

-

Reaction: DTBC + R• → DTBSQ• + RH

This initial step is often the rate-determining step in the scavenging process. The stability of the resulting semiquinone radical (DTBSQ•) is a critical factor in the overall antioxidant efficacy of DTBC. The unpaired electron in the semiquinone radical is delocalized across the aromatic ring and the two oxygen atoms, which significantly contributes to its stability. Furthermore, the bulky tert-butyl groups provide steric shielding, which protects the radical center from further reactions and enhances its persistence.[3]

2.2. Step 2: Formation of the Quinone

The 3,6-di-tert-butyl-semiquinone radical can then react with a second free radical, donating its remaining hydroxyl hydrogen atom to form the stable 3,6-di-tert-butyl-o-benzoquinone (DTBQ) and another neutralized molecule.

-

Reaction: DTBSQ• + R• → DTBQ + RH

This two-step process allows a single molecule of DTBC to neutralize two free radicals, making it a highly efficient antioxidant.

Visualizing the Scavenging Pathway

Caption: The sequential hydrogen atom transfer mechanism of DTBC.

Beyond the Basics: Alternative and Competing Reactions

While the two-step HAT mechanism is predominant, the chemistry of the 3,6-di-tert-butyl-semiquinone radical is more complex and can involve other pathways.

3.1. Disproportionation and Dimerization

Two molecules of the semiquinone radical can react with each other in a process called disproportionation to yield one molecule of the parent catechol and one molecule of the quinone.

-

Reaction: 2 DTBSQ• ⇌ DTBC + DTBQ

The semiquinone radicals can also undergo dimerization, where two radicals combine to form a larger molecule. The steric hindrance provided by the tert-butyl groups, however, makes dimerization less favorable compared to catechols with smaller substituents.

3.2. Single Electron Transfer (SET)

Under certain conditions, particularly in polar solvents, a single electron transfer (SET) mechanism can contribute to the antioxidant activity. In this pathway, the catechol first transfers an electron to the free radical, forming a catechol radical cation and a radical anion. This is often followed by proton transfer to yield the semiquinone radical.

3.3. Pro-oxidant Activity

It is crucial to recognize that under specific circumstances, such as in the presence of transition metal ions like copper or iron, catechols can exhibit pro-oxidant behavior.[4] They can reduce these metal ions, which in turn can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This dual role highlights the importance of understanding the chemical environment when evaluating the antioxidant potential of catechols.

Experimental Characterization of Radical Scavenging

Validating and quantifying the antioxidant activity of this compound requires robust experimental methodologies. This section provides detailed protocols for two key techniques.

4.1. Electron Spin Resonance (ESR) Spectroscopy: Detecting the Semiquinone Radical

ESR spectroscopy is an indispensable tool for the direct detection and characterization of paramagnetic species, such as the 3,6-di-tert-butyl-semiquinone radical.[5][6]

Experimental Protocol for ESR Detection of the DTBSQ• Radical

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as ethanol or a buffered aqueous solution.

-

Prepare a solution of a radical initiator. For enzymatic generation, a solution of tyrosinase can be used.[5] For chemical generation, a solution of a stable radical like DPPH or a system that generates radicals in situ can be employed.

-

For spin stabilization, a solution of a divalent metal salt (e.g., 1 M MgSO₄ or ZnCl₂) can be prepared.[1][4]

-

-

Sample Preparation for ESR Measurement:

-

In a small glass test tube, mix the DTBC solution with the radical initiator. For enzymatic reactions, allow a brief incubation period (e.g., 1-5 minutes).

-

If using a spin stabilizer, add the metal salt solution to the reaction mixture.

-

Transfer the reaction mixture into a flat quartz ESR cell.

-

-

ESR Spectrometer Settings (Typical):

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 10-20 mW (should be optimized to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1 G (should be optimized for resolution)

-

Sweep Width: 20-50 G

-

Time Constant: 0.1 s

-

Scan Time: 1-2 minutes

-

Temperature: Room temperature

-

-

Data Acquisition and Analysis:

-

Record the ESR spectrum. The 3,6-di-tert-butyl-semiquinone radical will exhibit a characteristic hyperfine splitting pattern.

-

Analyze the spectrum to determine the g-value and hyperfine coupling constants, which can confirm the identity of the radical.

-

Visualizing the ESR Workflow

Sources

- 1. An electron spin resonance study of free radicals from catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of the reaction of 3,6-di- tert -butyl- о -benzoquinone with organozinc and organocadmium compounds - Kurskii - Russian Journal of General Chemistry [bakhtiniada.ru]

- 4. ESR identification of free radicals formed from the oxidation of catechol estrogens by Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of semiquinone free radicals formed from stilbene catechol estrogens. An ESR spin stabilization and spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Unique Role of 3,6-Di-tert-butyl-catechol in Redox Biology

An In-Depth Technical Guide to the Antioxidant Activity of 3,6-Di-tert-butyl-catechol

In the landscape of antioxidant research, catechols represent a fundamentally important class of molecules, recognized for their potent radical-scavenging capabilities.[1] The catechol structure, featuring two hydroxyl groups on adjacent carbons of a benzene ring, is a common motif in many natural antioxidants.[2] Among its synthetic derivatives, this compound (3,6-DTBC) stands out. Its unique architecture, characterized by bulky tert-butyl groups flanking the diol system, imparts specific redox properties that make it an excellent model compound for studying antioxidant mechanisms and a valuable additive in various industrial applications.[3]

This guide provides a comprehensive technical overview of the antioxidant activity of 3,6-DTBC. We will dissect its core mechanism of action, present validated experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this potent antioxidant.

Part 1: The Core Mechanism of Radical Scavenging

The antioxidant activity of 3,6-DTBC is primarily rooted in its ability to donate hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals.[4] This process is remarkably efficient due to the electronic properties of the catechol moiety and the steric influence of the tert-butyl groups.

1.1. Hydrogen Atom Transfer (HAT) and Radical Stabilization

The primary mechanism involves the transfer of a hydrogen atom (H•) from one of the phenolic hydroxyl groups to a free radical (R•), effectively quenching the radical and preventing it from causing oxidative damage to other molecules.[4]

-

Step 1: First Hydrogen Donation. 3,6-DTBC reacts with a free radical, donating a hydrogen atom. This results in the formation of a relatively stable 3,6-di-tert-butyl-semiquinone radical. The stability of this intermediate is crucial; the unpaired electron is delocalized across the aromatic ring and oxygen atoms, reducing its reactivity. The bulky tert-butyl groups provide steric hindrance, which further protects the radical center from unwanted side reactions.

-

Step 2: Second Hydrogen Donation or Further Oxidation. The semiquinone radical can then neutralize a second free radical by donating its remaining phenolic hydrogen, leading to the formation of 3,6-di-tert-butyl-o-benzoquinone.[5] This two-step process allows a single molecule of 3,6-DTBC to scavenge two free radicals.[4] Alternatively, the semiquinone can participate in other redox reactions. This redox cycle is central to its function.[6]